Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

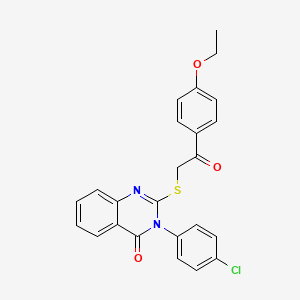

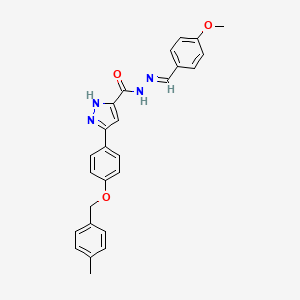

4-(Diphenylmethylen)-1,2-dimethylpyrrolidin: ist eine komplexe organische Verbindung, die durch einen Pyrrolidinring gekennzeichnet ist, der mit einer Diphenylmethylengruppe und zwei Methylgruppen substituiert ist. Diese Verbindung gehört zur breiteren Klasse der Pyrrolidinderivate, die für ihre vielfältigen biologischen und chemischen Eigenschaften bekannt sind. Pyrrolidinderivate werden in der medizinischen Chemie häufig eingesetzt, da sie mit verschiedenen biologischen Zielstrukturen interagieren können.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Diphenylmethylen)-1,2-dimethylpyrrolidin beinhaltet typischerweise den Aufbau des Pyrrolidinrings, gefolgt von der Einführung der Diphenylmethylen- und Methylgruppen. Ein üblicher Syntheseweg umfasst die Reaktion eines geeigneten Vorläufers mit Diphenylmethanol unter sauren Bedingungen, um die Diphenylmethylengruppe zu bilden. Die Methylgruppen können durch Alkylierungsreaktionen unter Verwendung von Methyliodid oder ähnlichen Reagenzien eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Pyrrolidinderivaten beinhaltet oft die Verwendung von Hochdruck- und Hochtemperaturbedingungen, um effiziente Ausbeuten zu erzielen. Katalysatoren wie Kobalt- und Nickeloxide, die auf Aluminiumoxid getragen werden, werden üblicherweise verwendet, um diese Reaktionen zu erleichtern. Der Prozess beinhaltet typischerweise die Reaktion von 1,4-Butandiol mit Ammoniak bei erhöhten Temperaturen und Drücken .

Chemische Reaktionsanalyse

Arten von Reaktionen

4-(Diphenylmethylen)-1,2-dimethylpyrrolidin: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Alkohole oder Amine zu ergeben.

Substitution: Nucleophile Substitutionsreaktionen können an den Methyl- oder Diphenylmethylengruppen auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄)

Substitution: Alkylhalogenide, Nucleophile wie Amine oder Thiole

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Ketone, Carbonsäuren, Alkohole, Amine und verschiedene substituierte Pyrrolidinderivate.

Wissenschaftliche Forschungsanwendungen

4-(Diphenylmethylen)-1,2-dimethylpyrrolidin: hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen, einschließlich Proteinen und Nukleinsäuren, untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende, antivirale und Antikrebsaktivitäten.

Industrie: Wird bei der Produktion von Arzneimitteln, Agrochemikalien und anderen Feinchemikalien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 4-(Diphenylmethylen)-1,2-dimethylpyrrolidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren dieser Zielstrukturen zu passen und deren Aktivität zu modulieren. So kann sie beispielsweise die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion verändern, indem sie mit Bindungsstellen interagiert .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methyl or diphenylmethylene groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Wirkmechanismus

The mechanism of action of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Vergleich Mit ähnlichen Verbindungen

4-(Diphenylmethylen)-1,2-dimethylpyrrolidin: kann mit anderen Pyrrolidinderivaten verglichen werden, wie zum Beispiel:

Pyrrolidin-2,5-dione: Bekannt für ihren Einsatz in der medizinischen Chemie als Antikonvulsiva und Entzündungshemmer.

Pyrrolidin-2-on: Wird bei der Synthese verschiedener Arzneimittel und als Lösungsmittel in chemischen Reaktionen verwendet.

Die Einzigartigkeit von 4-(Diphenylmethylen)-1,2-dimethylpyrrolidin liegt in seinem spezifischen Substitutionsmuster, das ihm besondere chemische und biologische Eigenschaften verleiht und es zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie macht.

Eigenschaften

CAS-Nummer |

61334-27-8 |

|---|---|

Molekularformel |

C19H21N |

Molekulargewicht |

263.4 g/mol |

IUPAC-Name |

4-benzhydrylidene-1,2-dimethylpyrrolidine |

InChI |

InChI=1S/C19H21N/c1-15-13-18(14-20(15)2)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |

InChI-Schlüssel |

LWESAKMGWPISLC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CN1C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)

![9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002590.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002593.png)

![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)

![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)